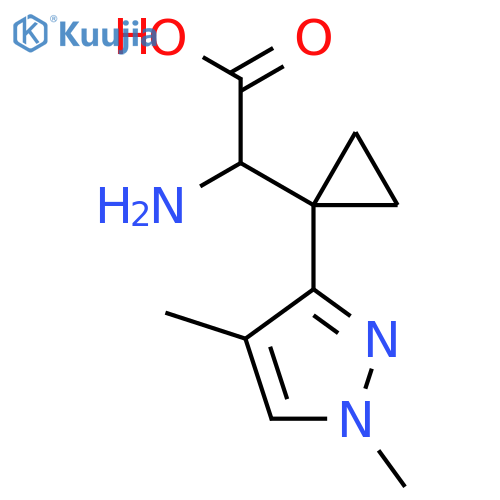Cas no 2228129-79-9 (2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid)

2228129-79-9 structure
商品名:2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid
2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid
- EN300-1727498
- 2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
- 2228129-79-9
-
- インチ: 1S/C10H15N3O2/c1-6-5-13(2)12-8(6)10(3-4-10)7(11)9(14)15/h5,7H,3-4,11H2,1-2H3,(H,14,15)
- InChIKey: PUILTQKMXNHBKQ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1(C2C(C)=CN(C)N=2)CC1)N)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.4
2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727498-5.0g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 5g |
$5387.0 | 2023-06-04 | ||
| Enamine | EN300-1727498-0.5g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 0.5g |
$1783.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-5g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 5g |
$5387.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-10g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 10g |
$7988.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-0.05g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 0.05g |
$1560.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-2.5g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 2.5g |
$3641.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-0.1g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 0.1g |
$1635.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-0.25g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 0.25g |
$1708.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-1g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 1g |
$1857.0 | 2023-09-20 | ||
| Enamine | EN300-1727498-1.0g |
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid |
2228129-79-9 | 1g |
$1857.0 | 2023-06-04 |
2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
2228129-79-9 (2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
